4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE
Description
4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE is a complex organic compound that features both an imidazole ring and a morpholine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the morpholine ring is a six-membered ring containing both oxygen and nitrogen atoms
Properties
IUPAC Name |
1H-imidazol-2-yl-[2-(morpholine-4-carbonyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13(14-16-5-6-17-14)11-3-1-2-4-12(11)15(20)18-7-9-21-10-8-18/h1-6H,7-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVCXZBNRUJRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)C3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the imidazole ring followed by the introduction of the morpholine moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different imidazole derivatives with altered functional groups.
Scientific Research Applications
4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE involves its interaction with molecular targets through the imidazole and morpholine rings. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-(1H-BENZO[D]IMIDAZOL-2-YL)ANILINE: Another compound with an imidazole ring, used in similar applications.
2-(4-AMINOPHENYL)BENZIMIDAZOLE: Shares structural similarities and is used in medicinal chemistry.
1,3-DIAZOLE DERIVATIVES: A broad class of compounds with diverse applications in chemistry and biology.
Uniqueness
4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE is unique due to the presence of both an imidazole and a morpholine ring, which allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
